N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring fused with a carbothioamide group and a 4-chlorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide typically involves the cyclization of 2-aminothiophenol with 4-chlorobenzoyl chloride, followed by the introduction of a carbothioamide group. The reaction conditions often include the use of a base such as triethylamine to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance the efficiency and yield of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or thiol.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated or nitro-substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interfere with cellular signaling pathways, leading to the modulation of various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares a similar 4-chlorophenyl group but has a thiadiazole ring instead of a benzothiazole ring.
N-(4-chlorophenyl)-β-alanine: Contains the same 4-chlorophenyl group but is structurally different with an alanine backbone.
Uniqueness
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide is unique due to its benzothiazole ring, which imparts distinct chemical and biological properties. The presence of the carbothioamide group further enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-1,3-benzothiazole-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S2/c15-9-5-7-10(8-6-9)16-13(18)14-17-11-3-1-2-4-12(11)19-14/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGAARZXLQBGOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.